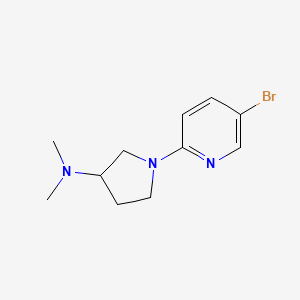

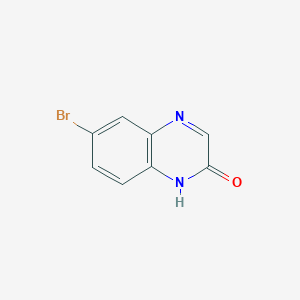

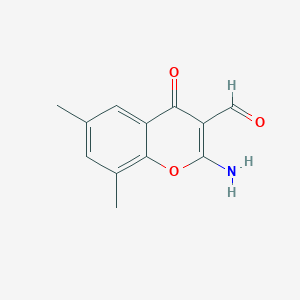

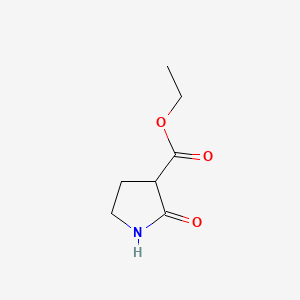

1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine

Vue d'ensemble

Description

The compound "1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine" is a chemical of interest in the field of organic synthesis, particularly in the synthesis of substituted pyridines. The research on related compounds involves the development of synthetic pathways that allow for the creation of complex molecules with potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds, such as N-alkyl-2-aminopyridines, has been demonstrated through a step-by-step process involving palladium-catalyzed reactions. The method starts with a regioselective bromination of pyridinium N-(pyridin-2-yl)aminide, followed by a Suzuki–Miyaura cross-coupling with boronic acids to yield monosubstituted aminides. Further bromination and coupling reactions lead to the formation of pyridinium N-(3,5-diarylpyridin-2-yl)aminides. The final step involves a regioselective alkylation on the exo-nitrogen and reduction of the N–N bond to produce highly substituted 2-aminopyridines .

Molecular Structure Analysis

While the specific molecular structure of "1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine" is not detailed in the provided papers, related compounds such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide have been characterized using spectroscopic techniques and X-ray crystallography. These compounds exhibit complex molecular geometries with multiple substituents affecting the overall shape and electronic distribution. The crystal structure of the related compound shows two symmetry-independent molecules with consistent bond lengths and angles, indicating a stable configuration .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are characterized by their selectivity and efficiency. The palladium-catalyzed reactions enable the formation of carbon-carbon bonds through cross-coupling processes, which are essential for the construction of the pyridine core with various substituents. The regioselective bromination and alkylation steps are crucial for achieving the desired substitution pattern on the pyridine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine" can be inferred from related compounds. These properties are influenced by the presence of bromine and other substituents on the pyridine ring, which can affect the compound's reactivity, boiling point, melting point, and solubility. The introduction of the N,N-dimethylpyrrolidin-3-amine moiety is likely to impact the basicity and nucleophilicity of the molecule. The spectroscopic data, such as FT-IR, NMR, and elemental analysis, provide insights into the functional groups present and the purity of the synthesized compounds .

Applications De Recherche Scientifique

Catalytic Reactions and Synthesis

This compound is utilized in selective amination processes catalyzed by palladium complexes, demonstrating its importance in organic synthesis, particularly in the construction of complex molecules. The selective amination of polyhalopyridines, for instance, has been efficiently catalyzed by a palladium-Xantphos complex, yielding aminopyridines with high selectivity and yield (Ji, Li, & Bunnelle, 2003).

Structural Characterization and Polymorphism

The compound's derivatives have been explored for their structural characteristics, revealing insights into polymorphism and molecular interactions. Structural characterization of polymorphs demonstrates the compound's versatility in forming different crystal structures, which is crucial for understanding its physical properties and reactivity (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).

Advanced Materials and Ligand Development

Its derivatives have been applied in the development of advanced materials and ligands. For instance, lithium and potassium amides of sterically demanding aminopyridines have been synthesized, showcasing the compound's potential in the development of new organometallic materials and catalysts (Scott, Schareina, Tok, & Kempe, 2004).

Mechanistic Studies in Organic Chemistry

Mechanistic studies have utilized this compound to understand complex reactions better, such as the intramolecular amination process. These studies help unravel the intricacies of reaction pathways and the role of catalysts in facilitating specific transformations (Loones, Maes, Herrebout, Dommisse, Lemiére, & Veken, 2007).

Novel Syntheses and Chemical Transformations

Further research has focused on synthesizing halogenated and arylated derivatives from related pyridinium compounds, illustrating the compound's utility in generating novel molecular entities with potential applications in various chemical domains (Filace, Sucunza, Izquierdo, Burgos, & Alvarez-Builla, 2013).

Safety and Hazards

Propriétés

IUPAC Name |

1-(5-bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3/c1-14(2)10-5-6-15(8-10)11-4-3-9(12)7-13-11/h3-4,7,10H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPJCCKHBQLBST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469159 | |

| Record name | 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine | |

CAS RN |

690264-82-5 | |

| Record name | 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)